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Compound of Interest

Compound Name: 5-Iodobenzo[d]isoxazole

Cat. No.: B3174840 Get Quote

This guide provides an in-depth technical overview of 5-Iodobenzo[d]isoxazole, a heterocyclic

compound of increasing interest to researchers, scientists, and drug development

professionals. Herein, we will explore its fundamental properties, detail a robust synthetic

methodology, discuss its significance as a versatile building block, and outline the necessary

safety protocols for its handling.

Core Molecular Attributes
CAS Number: 954371-46-1 Molecular Formula: C₇H₄INO

The structural framework of 5-Iodobenzo[d]isoxazole, also known as 5-iodo-1,2-

benzisoxazole, integrates an iodine atom at the 5-position of the benzo[d]isoxazole scaffold.

This strategic placement of a halogen atom provides a reactive handle for a variety of cross-

coupling reactions, making it a valuable intermediate in the synthesis of more complex

molecular architectures.
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Property Value Source

Molecular Weight 245.02 g/mol

IUPAC Name 5-iodo-1,2-benzisoxazole

Physical Form Solid

Purity Typically ≥95%

Storage

Keep in a dark place, sealed in

dry, room temperature

conditions.

Synthesis of 5-Iodobenzo[d]isoxazole: A
Methodological Deep Dive
The synthesis of the benzo[d]isoxazole core is most effectively achieved through a [3+2]

cycloaddition reaction. This powerful synthetic strategy involves the reaction of a nitrile oxide

with a suitable dipolarophile. While a specific protocol for 5-Iodobenzo[d]isoxazole is not

extensively detailed in publicly available literature, a reliable synthetic route can be

extrapolated from established methods for analogous halogenated benzisoxazoles.

The proposed synthesis involves a two-step process commencing with the appropriate

iodinated precursor. The rationale behind this approach is to introduce the iodo-substituent at

an early, stable stage of the synthesis.

Diagram of Proposed Synthetic Pathway
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Proposed Synthesis of 5-Iodobenzo[d]isoxazole

2-Hydroxy-5-iodobenzaldehyde

2-Hydroxy-5-iodobenzaldehyde oxime

  NH2OH·HCl, 
  Pyridine, Ethanol, Reflux  

5-Iodobenzo[d]isoxazole

  Oxidative Cyclization 
  (e.g., Iodo-derivative oxidant)  

Click to download full resolution via product page

Caption: Proposed synthetic route to 5-Iodobenzo[d]isoxazole.

Experimental Protocol: A Self-Validating System
Step 1: Synthesis of 2-Hydroxy-5-iodobenzaldehyde oxime

Rationale: The initial step involves the conversion of the aldehyde functional group of 2-

hydroxy-5-iodobenzaldehyde into an oxime. This is a standard and high-yielding reaction that

sets the stage for the subsequent cyclization. The hydroxylamine attacks the carbonyl

carbon, followed by dehydration to form the C=N double bond of the oxime.

Procedure:

To a solution of 2-hydroxy-5-iodobenzaldehyde (1.0 eq) in ethanol, add hydroxylamine

hydrochloride (1.2 eq) and pyridine (1.5 eq).

The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC)

until the starting material is consumed.
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Upon completion, the reaction mixture is cooled to room temperature and the solvent is

removed under reduced pressure.

The residue is taken up in ethyl acetate and washed successively with 1M HCl, saturated

sodium bicarbonate solution, and brine.

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to

yield the crude oxime, which can be purified by recrystallization or column

chromatography.

Step 2: Oxidative Cyclization to 5-Iodobenzo[d]isoxazole

Rationale: The final step is an intramolecular oxidative cyclization of the oxime to form the

benzo[d]isoxazole ring system. Various oxidizing agents can be employed for this

transformation, with iodine-based reagents being a suitable choice to maintain the

halogenated nature of the molecule. This reaction proceeds via the formation of a transient

species that facilitates the nucleophilic attack of the phenolic oxygen onto the oxime

nitrogen, followed by elimination to yield the aromatic heterocycle.

Procedure:

The 2-hydroxy-5-iodobenzaldehyde oxime (1.0 eq) is dissolved in a suitable solvent such

as dichloromethane or chloroform.

An oxidizing agent, for instance, an iodobenzene diacetate derivative, is added portion-

wise to the solution at room temperature.

The reaction is stirred until TLC analysis indicates the complete conversion of the starting

material.

The reaction mixture is then washed with a solution of sodium thiosulfate to quench any

remaining oxidant, followed by water and brine.

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in

vacuo.
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The crude product is purified by flash column chromatography on silica gel to afford 5-
Iodobenzo[d]isoxazole.

Spectroscopic Characterization
While specific, experimentally-derived spectra for 5-Iodobenzo[d]isoxazole are not readily

available in the cited literature, the expected spectral characteristics can be predicted based on

the analysis of analogous isoxazole structures.

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region,

corresponding to the protons on the benzene ring. The chemical shifts and coupling

constants will be influenced by the positions of the iodine atom and the isoxazole ring.

¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms in the

molecule. The carbon atom attached to the iodine will exhibit a characteristic chemical shift.

IR Spectroscopy: The infrared spectrum should show characteristic absorption bands for the

C=N stretching of the isoxazole ring, as well as aromatic C-H and C=C stretching vibrations.

The C-I bond may show a weak absorption in the far-infrared region.

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the

molecular weight of 245.02 g/mol . The isotopic pattern of iodine will be a key diagnostic

feature.

Applications in Drug Discovery and Organic
Synthesis
The isoxazole moiety is a well-established pharmacophore found in numerous FDA-approved

drugs. Its presence can confer a range of biological activities, including anti-inflammatory,

antimicrobial, and anticancer properties. The benzo[d]isoxazole scaffold, in particular, serves

as a bioisostere for indole, a common motif in biologically active compounds.

5-Iodobenzo[d]isoxazole is a valuable building block for the synthesis of more complex

molecules due to the presence of the iodine atom. This site allows for a variety of palladium-

catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings,

enabling the introduction of diverse substituents at the 5-position. This synthetic versatility
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makes it an attractive starting material for the generation of libraries of compounds for drug

discovery screening.

Diagram of Utility in Cross-Coupling Reactions

Synthetic Utility of 5-Iodobenzo[d]isoxazole

5-Iodobenzo[d]isoxazole

Suzuki Coupling 
 (Boronic Acids/Esters)

  Pd Catalyst, 
  Base  

Sonogashira Coupling 
 (Terminal Alkynes)

  Pd/Cu Catalysts, 
  Base  

Heck Coupling 
 (Alkenes)

  Pd Catalyst, 
  Base  

5-Arylbenzo[d]isoxazoles 5-Alkynylbenzo[d]isoxazoles 5-Alkenylbenzo[d]isoxazoles
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Caption: Cross-coupling reactions utilizing 5-Iodobenzo[d]isoxazole.

Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 5-
Iodobenzo[d]isoxazole.

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),

H335 (May cause respiratory irritation).

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray),

P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing).

Always handle this compound in a well-ventilated fume hood, wearing appropriate personal

protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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To cite this document: BenchChem. [5-Iodobenzo[d]isoxazole: A Technical Guide for
Synthetic and Medicinal Chemists]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3174840#cas-number-and-molecular-formula-of-5-
iodobenzo-d-isoxazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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